molecular formula C23H41ClN4 B14604205 4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride CAS No. 59944-46-6

4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride

Katalognummer: B14604205
CAS-Nummer: 59944-46-6
Molekulargewicht: 409.0 g/mol
InChI-Schlüssel: XUXBKVKKOZZQRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a chemical compound belonging to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring substituted with amino, benzyl, and diheptyl groups The chloride ion is associated with the positively charged triazolium ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with diheptyl ketone in the presence of hydrazine hydrate can lead to the formation of the triazole ring. The final step involves the quaternization of the triazole nitrogen with benzyl chloride to yield the triazolium chloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The triazolium ion can be reduced to the corresponding triazole.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the triazolium ion can produce the corresponding triazole.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazole: A basic triazole structure without additional substituents.

    Benzyltriazole: A triazole ring substituted with a benzyl group.

    Diheptyltriazole: A triazole ring substituted with diheptyl groups.

Uniqueness

4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the amino, benzyl, and diheptyl groups, along with the triazolium ion, makes this compound versatile for various applications .

Eigenschaften

CAS-Nummer

59944-46-6

Molekularformel

C23H41ClN4

Molekulargewicht

409.0 g/mol

IUPAC-Name

1-benzyl-3,5-diheptyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride

InChI

InChI=1S/C23H40N4.ClH/c1-3-5-7-9-14-18-22-25-26(20-21-16-12-11-13-17-21)23(27(22)24)19-15-10-8-6-4-2;/h11-13,16-17,23H,3-10,14-15,18-20,24H2,1-2H3;1H

InChI-Schlüssel

XUXBKVKKOZZQRS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1[NH+](N=C(N1N)CCCCCCC)CC2=CC=CC=C2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.